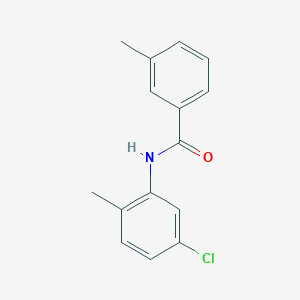
N-(5-chloro-2-methylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound was first synthesized in 2010 by a group of researchers led by Dr. Mark E. Burkard at the University of Wisconsin-Madison. Since then, CM-272 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbenzamide is still under investigation, but it is believed to involve the binding of the compound to specific target proteins. For example, this compound has been shown to bind to the APC/C coactivator Cdc20, which is required for the activation of the APC/C. By inhibiting the activity of Cdc20, this compound can block the progression of cells through the cell cycle and induce cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cellular pathways, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to induce autophagy, a process by which cells break down and recycle damaged or unneeded components. This compound has also been shown to activate the unfolded protein response, a cellular stress response pathway that helps cells cope with protein misfolding and other types of stress.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-3-methylbenzamide has several advantages for use in scientific research. The compound is relatively small and easy to synthesize, making it accessible to a wide range of researchers. In addition, this compound has been shown to have potent inhibitory effects on several cellular pathways, making it a valuable tool for studying the molecular mechanisms of disease. However, like any experimental tool, this compound also has limitations. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of the APC/C and other cellular pathways. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of new methods for delivering this compound to specific tissues or cells could help to overcome some of the limitations of the compound in experimental settings.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-methylaniline with 3-methylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have potent inhibitory effects on several cellular pathways that are involved in the development and progression of diseases. For example, the compound has been found to inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of cell division that is dysregulated in many types of cancer. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in inflammation and immune responses.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHJLRQVICNFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

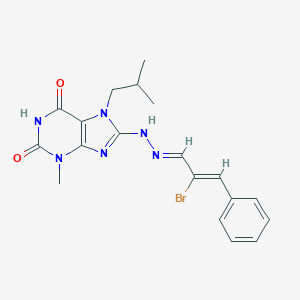
![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)
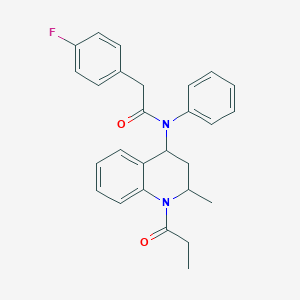
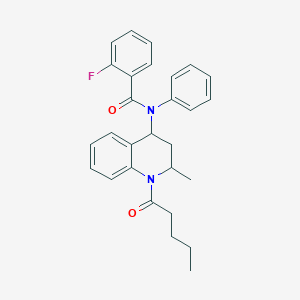

![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401061.png)
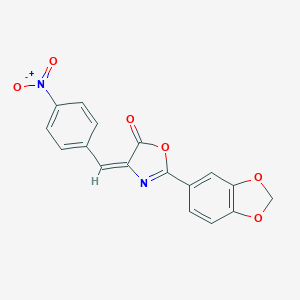
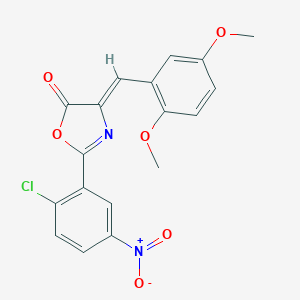
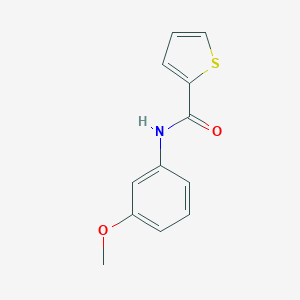

![3-Morpholin-4-yl-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol](/img/structure/B401069.png)
![methyl 4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B401070.png)
![methyl 4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B401072.png)
![methyl 4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B401073.png)